

synthesis and purification of Sulfo-Cy5 carboxylic acid

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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

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An In-depth Technical Guide to the Synthesis and Purification of Sulfo-Cy5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Sulfo-Cy5 carboxylic acid, a water-soluble, far-red fluorescent dye. Sulfo-Cy5 is a versatile tool in biological imaging and bioconjugation due to its high aqueous solubility, pH insensitivity, and excitation/emission profile that minimizes autofluorescence from biological samples.^{[1][2]} This document outlines a representative synthetic pathway, detailed experimental protocols, and robust purification strategies, supported by quantitative data and visual workflows.

Physicochemical and Spectral Properties

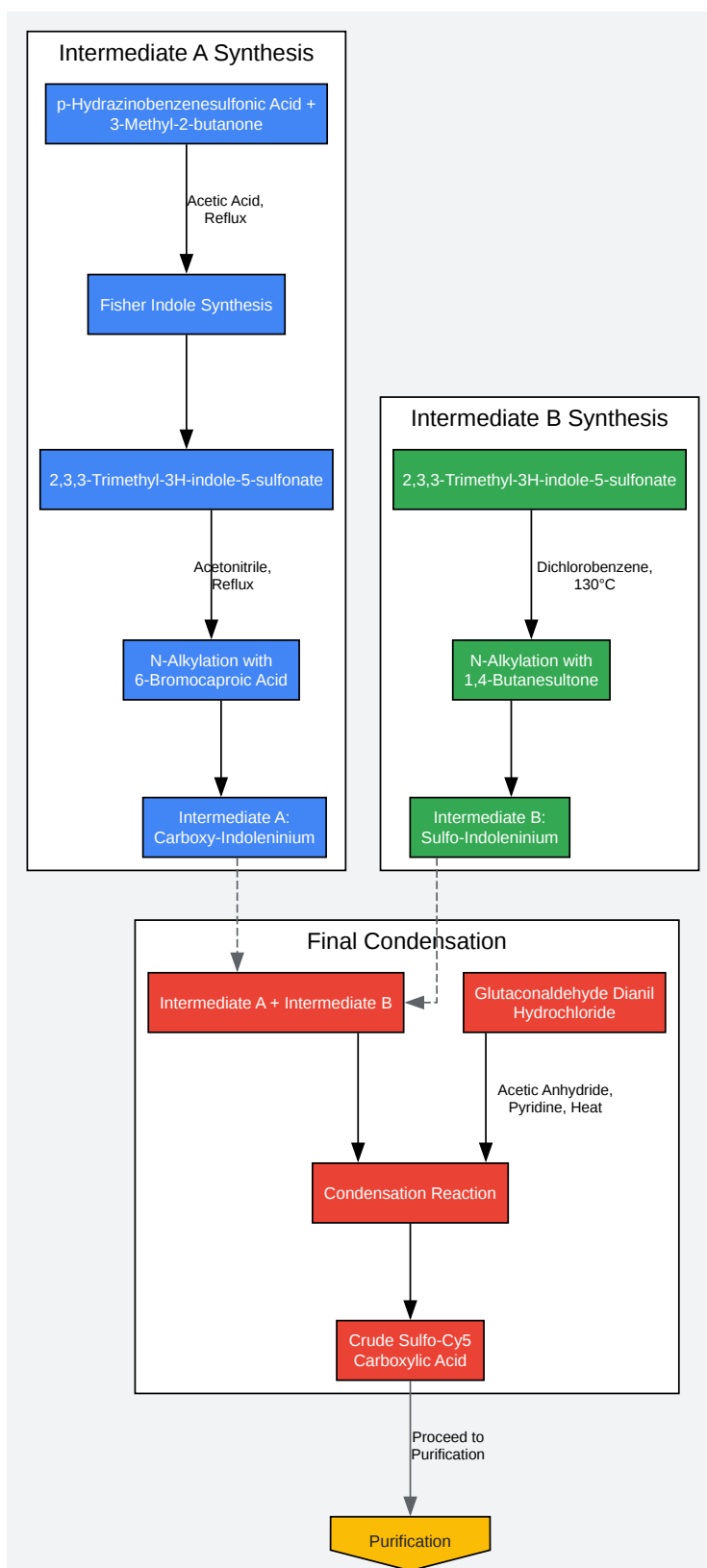
Sulfo-Cy5 carboxylic acid is an asymmetrical cyanine dye characterized by the presence of sulfonate groups, which confer high water solubility, and a carboxylic acid group that serves as a reactive handle for conjugation.^{[1][3]} The key properties are summarized below.

Property	Value	Reference
Molecular Weight	~750.89 g/mol	[2]
Maximum Absorption (λ_{max})	646 - 648 nm	[2][4]
Maximum Emission (λ_{em})	662 - 671 nm	[2][4]
Extinction Coefficient	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[2][4]
Fluorescence Quantum Yield	~0.28	[4]
Solubility	Water, DMSO, DMF	[2][4]
Purity (Typical)	>95% (via HPLC-MS and ¹ H NMR)	[4]

Synthesis Pathway

The synthesis of asymmetric cyanine dyes like Sulfo-Cy5 carboxylic acid is a multi-step process. A common modular approach involves the synthesis of two distinct heterocyclic indoleninium intermediates, which are then linked via a polymethine bridge.[5] The following pathway is a representative method derived from established cyanine dye chemistry.[5][6]

The overall synthesis workflow can be visualized as follows:



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Caption: Modular synthesis pathway for Sulfo-Cy5 carboxylic acid.

Experimental Protocols

The following protocols are representative and may require optimization. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Intermediate A: N-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate

- Indole Formation: The key intermediate, 2,3,3-trimethyl-3H-indole-5-sulfonate, is prepared from p-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone via the conventional Fisher indole synthesis.^[6]
- N-Alkylation (Quaternization):
 - To a flask containing 2,3,3-trimethyl-3H-indole-5-sulfonate (1 equivalent), add acetonitrile and 6-bromocaproic acid (2 equivalents).^[5]
 - Reflux the mixture for 16 hours under an inert atmosphere (e.g., nitrogen or argon).^[5]
 - Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
 - Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
 - Collect the solid product by filtration, wash with cold diethyl ether to remove unreacted starting material, and dry under vacuum.
 - A typical yield for this step can be high, around 88%.^[5]

Synthesis of Intermediate B: N-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate

- N-Alkylation (Quaternization):
 - Combine 2,3,3-trimethyl-3H-indole-5-sulfonate (1 equivalent) and 1,4-butanedisulfone (1.2 equivalents) in a high-boiling-point solvent such as dichlorobenzene.

- Heat the mixture to approximately 110-130°C for 12 hours under an inert atmosphere.^[6]
- The product will precipitate from the reaction mixture as it forms.
- Cool the mixture, collect the solid by filtration, and wash thoroughly with a solvent in which the product is insoluble but the starting materials are soluble (e.g., hot methanol) to purify.^[7]
- Dry the resulting solid under vacuum.

Final Condensation to form Sulfo-Cy5 Carboxylic Acid

- Reaction Setup:
 - In a round-bottom flask, dissolve Intermediate A (1 equivalent) and Intermediate B (1 equivalent) in a mixture of acetic anhydride and pyridine.
 - Add glutaconaldehyde dianil hydrochloride (or a similar polymethine bridge precursor) (1.1 equivalents) to the solution.
- Condensation:
 - Heat the reaction mixture in an oil bath at 110-120°C for 1-2 hours.^[8] The solution should turn a deep blue color, characteristic of cyanine dyes.
 - Monitor the formation of the product using UV-Vis spectroscopy (looking for the characteristic absorbance peak around 650 nm) or LC-MS.
- Initial Workup:
 - After cooling, pour the reaction mixture into a large volume of ethyl acetate or diethyl ether to precipitate the crude dye.
 - Stir the suspension, then collect the solid product by filtration.
 - Wash the solid repeatedly with the precipitation solvent to remove pyridine and other impurities.

- Dry the crude dark blue solid under vacuum. The yield for this step can range from 50-80% depending on the specific conditions and intermediates.[\[5\]](#)[\[7\]](#)

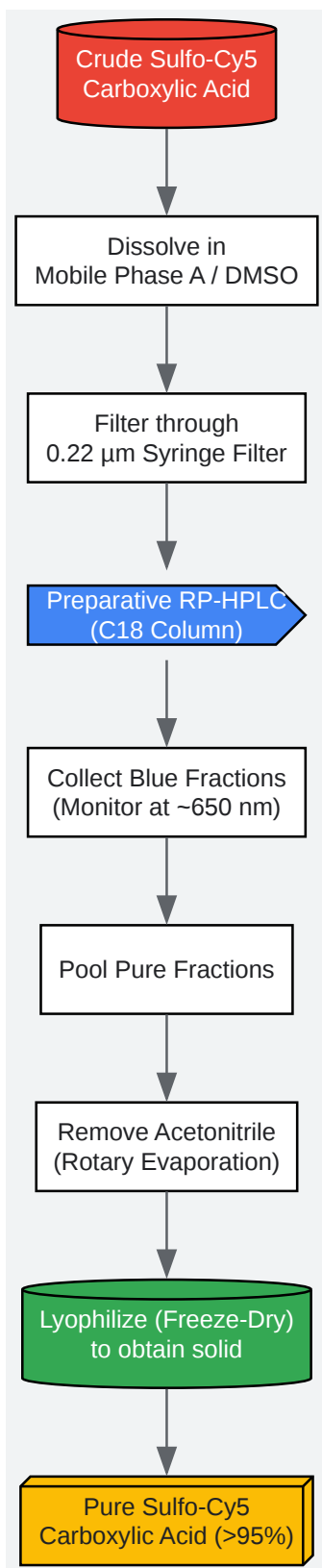
Purification

Purification is critical to achieving the high purity (>95%) required for most applications.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

[\[5\]](#)[\[6\]](#)

Purification Workflow



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Caption: Purification workflow for Sulfo-Cy5 carboxylic acid.

Preparative RP-HPLC Protocol

This protocol is a general guideline and should be optimized for the specific HPLC system used.

- **Sample Preparation:** Dissolve the crude product in a minimal amount of DMSO or the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter the solution through a 0.22 µm filter before injection.
- **HPLC Conditions:**
 - **Column:** Preparative C18 reversed-phase column.
 - **Mobile Phase A:** Water with 0.1% Trifluoroacetic Acid (TFA).
 - **Mobile Phase B:** Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
 - **Detection:** Monitor at the absorbance maximum of the dye, ~648 nm.
- **Gradient Elution:** A typical gradient might be:

Time (min)	% Mobile Phase B (Acetonitrile)
0 - 5	5%
5 - 35	5% to 50% (Linear Gradient)
35 - 40	50% to 95% (Wash)
40 - 45	95%
45 - 50	95% to 5% (Re-equilibrate)

- **Fraction Collection:** Collect the fractions corresponding to the main, sharp, blue-colored peak.
- **Post-Purification Processing:**
 - Combine the pure fractions and confirm purity using analytical HPLC-MS.

- Remove the organic solvent (acetonitrile) using a rotary evaporator.
- Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the pure Sulfo-Cy5 carboxylic acid as a fluffy, dark blue solid.

Characterization and Storage

- Characterization: The final product should be characterized to confirm its identity and purity. Standard methods include:
 - HPLC-MS: To confirm purity and molecular weight.
 - ^1H NMR: To confirm chemical structure.
 - UV-Vis Spectroscopy: To determine concentration using the Beer-Lambert law and the known extinction coefficient.
- Storage: Store the final product as a solid, desiccated, and protected from light at -20°C .^[2] Stock solutions can be prepared in DMSO or water and should be stored in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.^[9]

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